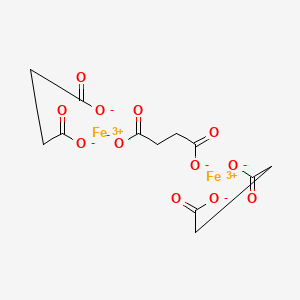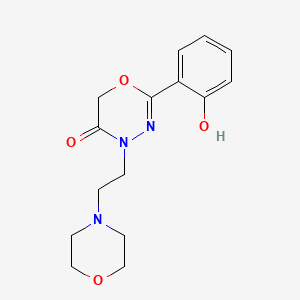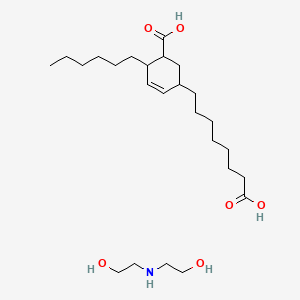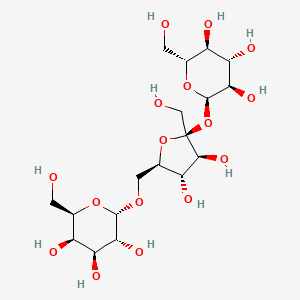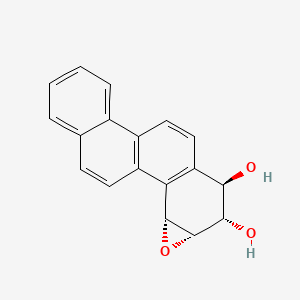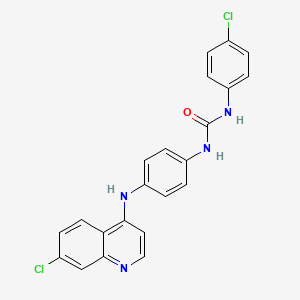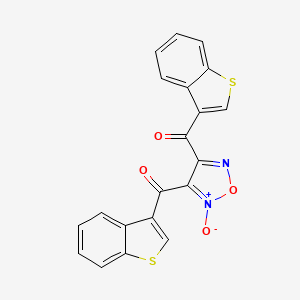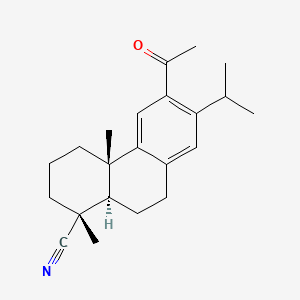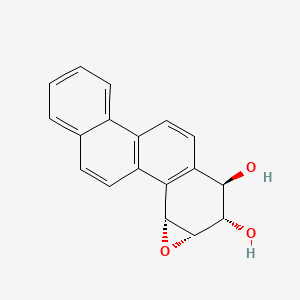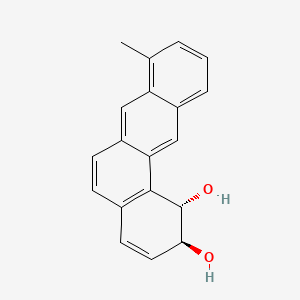![molecular formula C18H13CuN2O11S3- B12796926 Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate CAS No. 67892-59-5](/img/structure/B12796926.png)
Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate is a complex organic compound that features a copper ion coordinated with a naphthalene-based azo dye. This compound is notable for its vibrant color and is often used in various industrial applications, including dyeing and pigmentation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate typically involves the diazotization of an aromatic amine followed by azo coupling with a naphthalene derivative. The copper ion is then introduced through complexation with the azo dye under controlled pH conditions to ensure proper coordination.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the diazotization and coupling reactions are carried out sequentially. The copper complexation step is carefully monitored to maintain the desired stoichiometry and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidative products.
Reduction: Reduction of the azo group can yield amines, which may further react depending on the conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Corresponding amines and other reduced species.
Substitution: Functionalized derivatives with new substituents replacing the original sulfonate groups.
Applications De Recherche Scientifique
Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of coordination chemistry and azo dye behavior.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent due to its metal ion content.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions and its vibrant coloration, which can be used as a visual marker. The azo linkage allows for electron delocalization, contributing to its stability and reactivity. In biological systems, the compound may interact with proteins and nucleic acids, influencing their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Copper;5-amino-4-oxido-3-[(2-oxido-5-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate
- Copper(2+) hydrogen 4-[(E)-{3,3’-dioxido-4’-[(E)-(2-oxido-6-sulfonato-1-naphthyl)diazenyl]-4-biphenylyl}diazenyl]-3-oxido-2,7-naphthalenedisulfonate
Uniqueness
Copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate is unique due to its specific structural features, such as the presence of the sulfonatooxyethylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific dye characteristics and metal coordination behavior.
Propriétés
Numéro CAS |
67892-59-5 |
|---|---|
Formule moléculaire |
C18H13CuN2O11S3- |
Poids moléculaire |
593.1 g/mol |
Nom IUPAC |
copper;hydron;4-oxido-3-[[2-oxido-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C18H16N2O11S3.Cu/c21-16-9-11(32(23,24)8-7-31-34(28,29)30)5-6-14(16)19-20-15-10-17(33(25,26)27)12-3-1-2-4-13(12)18(15)22;/h1-6,9-10,21-22H,7-8H2,(H,25,26,27)(H,28,29,30);/q;+2/p-3 |
Clé InChI |
VPFGSPVLNOATTM-UHFFFAOYSA-K |
SMILES canonique |
[H+].C1=CC=C2C(=C1)C(=CC(=C2[O-])N=NC3=C(C=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


